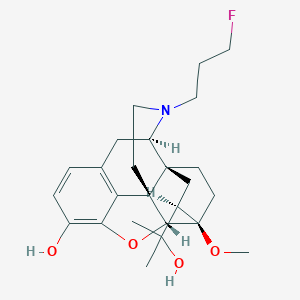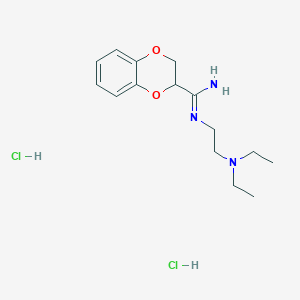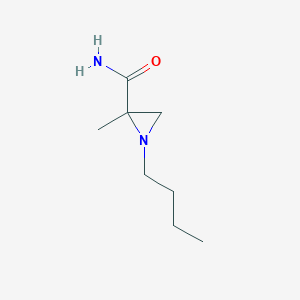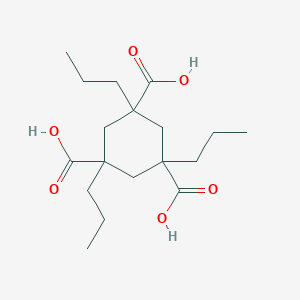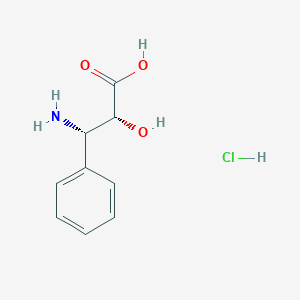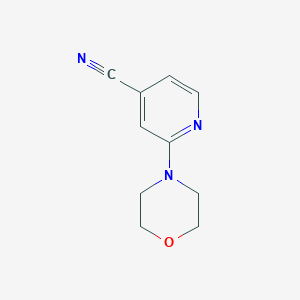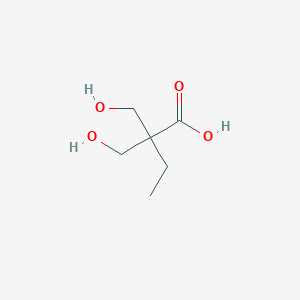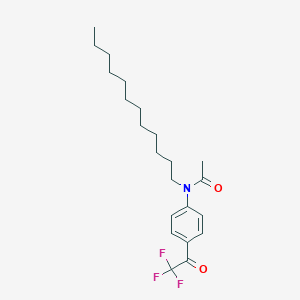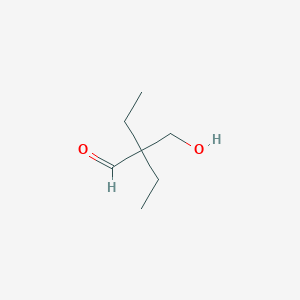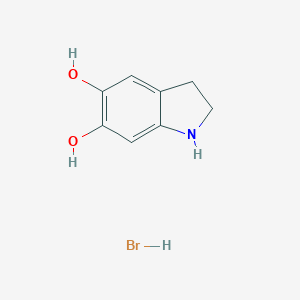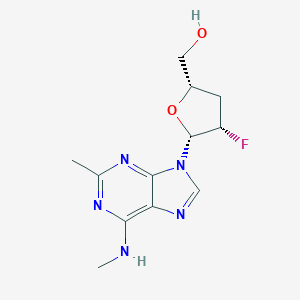
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine, commonly known as 2'-fluorinated 2'-deoxyadenosine (F-ddA), is a nucleoside analog that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine exerts its antiviral and anticancer effects by inhibiting DNA synthesis. As a nucleoside analog, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine is incorporated into the growing DNA strand during replication, leading to premature termination of DNA synthesis. This mechanism of action is similar to that of other nucleoside analogs, such as azidothymidine (AZT), which is used in the treatment of HIV.
Biochemische Und Physiologische Effekte
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been shown to have low toxicity and high selectivity for cancer cells and virus-infected cells. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has a longer half-life than other nucleoside analogs, which could reduce the frequency of dosing required for therapeutic efficacy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.
Vorteile Und Einschränkungen Für Laborexperimente
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in biochemical and pharmacological assays. However, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine is relatively expensive compared to other nucleoside analogs, which could limit its use in large-scale experiments. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has not been extensively studied in animal models, which could limit its translational potential.
Zukünftige Richtungen
There are several future directions for research on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine. One area of interest is the development of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Finally, further studies are needed to evaluate the safety and efficacy of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine in animal models and clinical trials.
Synthesemethoden
The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine involves the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranose with 2,6-diaminopurine in the presence of trifluoroacetic acid. The resulting intermediate is then subjected to a fluorination reaction using diethylaminosulfur trifluoride to yield 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine. This method has been optimized to achieve high yields and purity of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine.
Wissenschaftliche Forschungsanwendungen
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been extensively studied for its potential use in the treatment of various diseases, including viral infections, cancer, and autoimmune disorders. In vitro studies have shown that 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine exhibits potent antiviral activity against HIV-1, hepatitis B virus, and herpes simplex virus. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has also been investigated for its immunomodulatory properties, which could be useful in the treatment of autoimmune disorders.
Eigenschaften
CAS-Nummer |
132722-92-0 |
|---|---|
Produktname |
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine |
Molekularformel |
C12H16FN5O2 |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
[(2S,4S,5R)-4-fluoro-5-[2-methyl-6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16FN5O2/c1-6-16-10(14-2)9-11(17-6)18(5-15-9)12-8(13)3-7(4-19)20-12/h5,7-8,12,19H,3-4H2,1-2H3,(H,14,16,17)/t7-,8-,12+/m0/s1 |
InChI-Schlüssel |
JGGATLHBDCQYHB-YVZVNANGSA-N |
Isomerische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)NC |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
Kanonische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
Andere CAS-Nummern |
132722-92-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



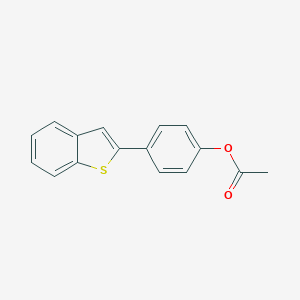
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)
